molecular formula C12H17NO2 B2625087 N-[2-(4-ethylphenoxy)ethyl]acetamide CAS No. 282104-58-9

N-[2-(4-ethylphenoxy)ethyl]acetamide

Cat. No. B2625087
CAS RN: 282104-58-9
M. Wt: 207.273
InChI Key: YWFLECPYRHCFIT-UHFFFAOYSA-N
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Description

“N-[2-(4-ethylphenoxy)ethyl]acetamide” is a chemical compound with the linear formula C12H17NO2 . It has a molecular weight of 207.275 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H17NO2 . The compound has a molecular weight of 207.275 .

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenoxy)ethyl]acetamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory properties and to reduce the levels of certain inflammatory markers in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-ethylphenoxy)ethyl]acetamide in lab experiments is that it is a relatively inexpensive and readily available chemical. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the use of N-[2-(4-ethylphenoxy)ethyl]acetamide in scientific research. One potential direction is the development of new pharmaceuticals based on its structure. Another potential direction is the exploration of its antioxidant and anti-inflammatory properties for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential uses in various types of experiments.

Synthesis Methods

The synthesis of N-[2-(4-ethylphenoxy)ethyl]acetamide involves the reaction between 4-ethylphenol and ethylene oxide to form 2-(4-ethylphenoxy)ethanol. The resulting compound is then reacted with acetic anhydride to form the final product, this compound.

Scientific Research Applications

N-[2-(4-ethylphenoxy)ethyl]acetamide has been used in scientific research for various purposes. It has been used as a solvent in the extraction of lipids from biological samples. It has also been used as a reagent in the synthesis of various compounds such as N-(4-ethylphenyl)acetamide and N-(4-ethylphenyl)ethanamide. Additionally, it has been used as a starting material for the synthesis of various pharmaceuticals.

properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-11-4-6-12(7-5-11)15-9-8-13-10(2)14/h4-7H,3,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFLECPYRHCFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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